Cas no 853749-15-2 ((2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-ylcarbamoyl}prop-2-enoic acid)

(2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-ylcarbamoyl}prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- (2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-ylcarbamoyl}prop-2-enoic acid
- F1709-0022
- (2E)-3-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid
- (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid
- HMS1654I04
- AKOS024609181
- (E)-4-[(6-acetyl-3-ethoxycarbonyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)amino]-4-oxobut-2-enoic acid
- SR-01000014459-1
- SR-01000014459
- AB00686423-01
- 853749-15-2
- 4-{[6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxo-2-butenoic acid
- Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-4,5,6,7-tetrahydro-, 3-ethyl ester
-
- インチ: 1S/C16H18N2O6S/c1-3-24-16(23)14-10-6-7-18(9(2)19)8-11(10)25-15(14)17-12(20)4-5-13(21)22/h4-5H,3,6-8H2,1-2H3,(H,17,20)(H,21,22)
- InChIKey: CPKWAAIKDIUJHP-UHFFFAOYSA-N
- ほほえんだ: C1N(C(C)=O)CCC2C(C(OCC)=O)=C(NC(=O)C=CC(O)=O)SC1=2
計算された属性
- せいみつぶんしりょう: 366.08855747g/mol
- どういたいしつりょう: 366.08855747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 593
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 141Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.426±0.06 g/cm3(Predicted)
- ふってん: 698.8±55.0 °C(Predicted)
- 酸性度係数(pKa): 3.36±0.10(Predicted)
(2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-ylcarbamoyl}prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1709-0022-1mg |
(2E)-3-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid |
853749-15-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1709-0022-3mg |
(2E)-3-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid |
853749-15-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1709-0022-2μmol |
(2E)-3-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid |
853749-15-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1709-0022-4mg |
(2E)-3-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid |
853749-15-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1709-0022-5μmol |
(2E)-3-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid |
853749-15-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1709-0022-2mg |
(2E)-3-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid |
853749-15-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1709-0022-5mg |
(2E)-3-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid |
853749-15-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
(2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-ylcarbamoyl}prop-2-enoic acid 関連文献
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
(2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-ylcarbamoyl}prop-2-enoic acidに関する追加情報
(2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-ylcarbamoyl}prop-2-enoic acid (CAS No. 853749-15-2)
(2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-ylcarbamoyl}prop-2-enoic acid (CAS No. 853749-15-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The chemical structure of (2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-ylcarbamoyl}prop-2-enoic acid is characterized by a thienopyridine core with a substituted carbamoyl group and an acetyl moiety. The presence of these functional groups imparts specific pharmacological properties to the molecule. Recent studies have highlighted the importance of thienopyridines in the development of new drugs for various diseases, particularly those involving chronic inflammation and cancer.
In terms of its synthesis, (2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-ylcarbamoyl}prop-2-enoic acid can be prepared through a multi-step process involving the condensation of appropriate starting materials followed by functional group modifications. The synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity levels. This makes the compound readily available for further research and development.
One of the key areas of research involving (2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-ylcarbamoyl}prop-2-enoic acid is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, recent investigations have explored the anti-cancer properties of (2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-ylcarbamoyl}prop-2-enoic acid. Preclinical studies using cell lines and animal models have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to disrupt key signaling pathways involved in cell proliferation and survival. These results are promising and warrant further clinical evaluation.
The pharmacokinetic profile of (2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-ylcarbamoyl}prop-2-enoic acid has also been studied extensively. It has been found to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. Oral bioavailability is moderate to high, and the compound shows good stability in plasma. These characteristics make it a suitable candidate for oral administration in clinical settings.
To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of (2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-ylcarbamoyl}prop-2-enoic acid in human subjects. Early-phase trials have shown promising results with minimal adverse effects reported. The ongoing trials aim to provide more comprehensive data on its therapeutic benefits and long-term safety profile.
In conclusion, (2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-ylcarbamoyl}prop-2-enonic acid (CAS No. 853749-15-) represents a promising compound with significant potential in the treatment of inflammatory diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.
853749-15-2 ((2E)-3-{6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-ylcarbamoyl}prop-2-enoic acid) 関連製品
- 1797725-04-2(N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide)
- 1854291-18-1(benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate)
- 363134-99-0(D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate)
- 1155641-84-1(3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 1330829-52-1(1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate)
- 90873-35-1(ethyl 5-amino-4,6-dimethyl-pyridine-3-carboxylate)
- 892848-72-5(N-{4,6-dioxa-10-thia-12-azatricyclo7.3.0.0^{3,7}dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide)
- 98138-19-3(3-methylbutane-1-sulfonamide)
- 56354-57-5(4-Cyclohexylbenzene-1-sulfonyl chloride)
- 74654-06-1(m-PEG3-azide)




